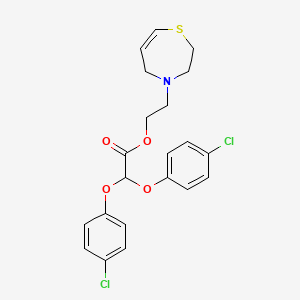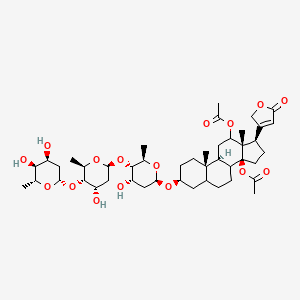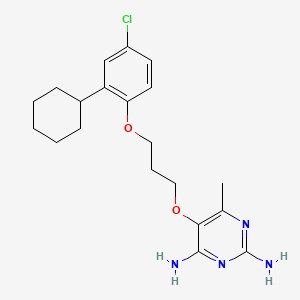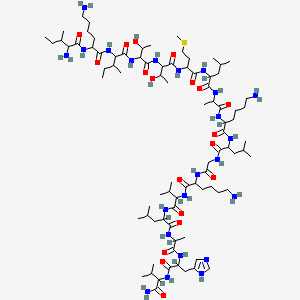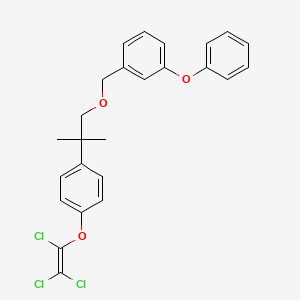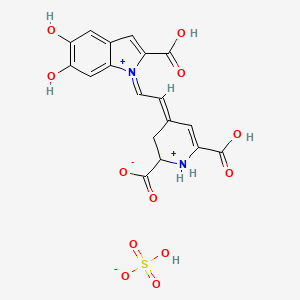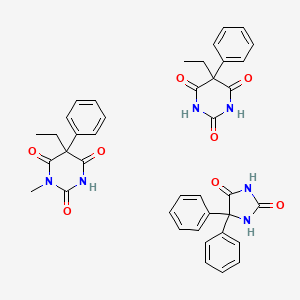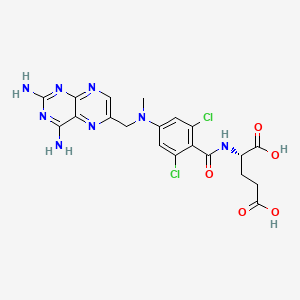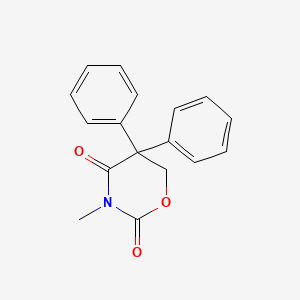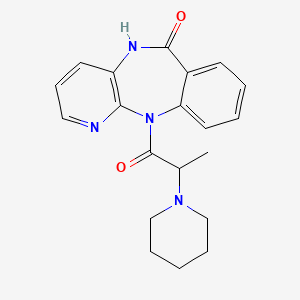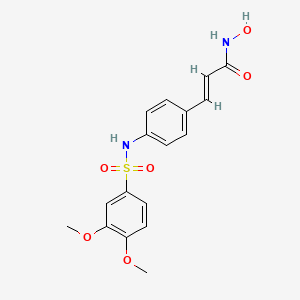
NJ65Yjm5PE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound NJ65YJM5PE, also known as PX-117794, is a chemical substance with the molecular formula C17H18N2O6S and a molecular weight of 378.4 g/mol . This compound is achiral and does not possess any defined stereocenters . It is recognized by the Unique Ingredient Identifier (UNII) this compound assigned by the Food and Drug Administration (FDA) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Condensation reactions: Combining smaller molecules to form the desired compound.
Oxidation and reduction reactions: Adjusting the oxidation state of intermediates.
Purification steps: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of NJ65YJM5PE would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include:
Batch or continuous flow reactors: To control reaction conditions and optimize production.
Quality control measures: To ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NJ65YJM5PE can undergo various chemical reactions, including:
Oxidation: Where the compound loses electrons, often facilitated by oxidizing agents.
Reduction: Where the compound gains electrons, typically using reducing agents.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: To accelerate reactions without being consumed, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
NJ65YJM5PE has a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a drug candidate or for drug development research.
Industry: In the production of specialized chemicals or materials.
Mécanisme D'action
Bind to enzymes or receptors: Modulating their activity.
Alter cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to NJ65YJM5PE include those with similar molecular structures or functional groups. Examples might include:
PX-117794: Another name for this compound.
Other sulfonamide derivatives: Compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which may confer distinct biological or chemical activities compared to other similar compounds.
Propriétés
Numéro CAS |
414872-01-8 |
|---|---|
Formule moléculaire |
C17H18N2O6S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(E)-3-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H18N2O6S/c1-24-15-9-8-14(11-16(15)25-2)26(22,23)19-13-6-3-12(4-7-13)5-10-17(20)18-21/h3-11,19,21H,1-2H3,(H,18,20)/b10-5+ |
Clé InChI |
MWBVVOSAOJSWLG-BJMVGYQFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)NO)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


